1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H21NO5 and a molecular weight of 259.299 g/mol . This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of hydroxyl groups followed by esterification and subsequent deprotection . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level . Detailed studies on its binding affinity and interaction with target proteins provide insights into its functional role in biological systems.
Comparison with Similar Compounds
1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2-methyl (2S)-azetidine-1,2-dicarboxylate: This compound shares structural similarities but differs in its ring size and functional groups, leading to distinct chemical properties and applications.
1-O-tert-butyl 2-O-methyl (2S,4R)-4-iodopyrrolidine-1,2-dicarboxylate:
Properties
CAS No. |
1025782-34-6 |
---|---|
Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-6-hydroxypiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8-9,14H,5-7H2,1-4H3/t8-,9?/m0/s1 |
InChI Key |
UMASOLDPFPVAHB-IENPIDJESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCCC1O)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1O)C(=O)OC |
Origin of Product |
United States |
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